molecular formula C10H12BrNO3 B15297843 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide

Cat. No.: B15297843
M. Wt: 274.11 g/mol
InChI Key: PXKOBROKFCTIDT-UHFFFAOYSA-N
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Description

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide typically involves multicomponent reactions and cyclization processes. One common method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological and chemical properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide

InChI

InChI=1S/C10H11NO3.BrH/c12-7-2-1-6-3-4-11-9(10(13)14)8(6)5-7;/h1-2,5,9,11-12H,3-4H2,(H,13,14);1H

InChI Key

PXKOBROKFCTIDT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=CC(=C2)O)C(=O)O.Br

Origin of Product

United States

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